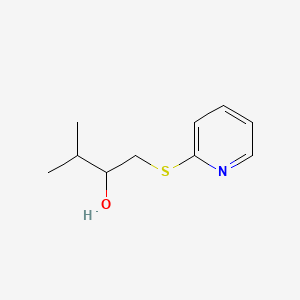
3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol is an organic compound that features a pyridine ring substituted with a sulfanyl group and a butanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol typically involves the reaction of 2-pyridinethiol with 3-methyl-2-butanone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated compounds
科学研究应用
3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with similar structural features but lacking the pyridine ring.
2-Pyridinemethanol: A simpler pyridine derivative with a hydroxyl group.
Uniqueness
3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol is unique due to the combination of its sulfanyl and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
3-methyl-1-pyridin-2-ylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-8(2)9(12)7-13-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI 键 |
WUFVGFIQGGZDRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CSC1=CC=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















